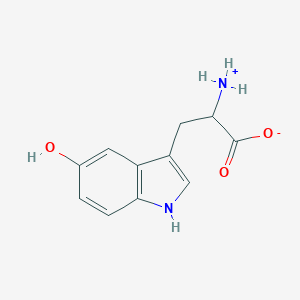
Isobutyrate de benzyle
Vue d'ensemble
Description
Benzyl isobutyrate, also known as Benzyl-2-methyl propionate, is a compound with the molecular formula C11H14O2 . It has a fresh, floral, somewhat jasmine-like, fruity odor and sweet, strawberry-like taste . It is used as a flavoring agent .
Synthesis Analysis
While specific synthesis methods for Benzyl isobutyrate were not found in the search results, it is known that esters like Benzyl isobutyrate can be formed from carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of Benzyl isobutyrate consists of a benzyl group attached to an isobutyrate group . The molecular weight is 178.23 g/mol .Physical And Chemical Properties Analysis
Benzyl isobutyrate is insoluble in water and glycerin, but soluble in organic solvents and oils . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Santé gastro-intestinale
L'acide isobutyrique, un composant de l'Isobutyrate de benzyle, est un acide gras à chaîne courte (AGCC) produit par les microbes intestinaux par fermentation anaérobie des fibres indigestibles . Bien que produit en quantités plus faibles, la recherche émergente a mis en évidence des liens entre l'acide isobutyrique et la santé intestinale .
Santé métabolique
Il a été démontré que les acides gras à chaîne courte ramifiés (AGCCR) comme l'acide isobutyrique ont un impact sur le métabolisme et la santé métabolique . Une étude in vitro utilisant des adipocytes de rat a révélé que l'administration d'acide isobutyrique augmente l'absorption du glucose stimulée par l'insuline et réduit la phosphorylation des enzymes limitantes de la vitesse impliquées dans la lipolyse .
Neurosciences
Les AGCC et les AGCCR ont également été impliqués dans la modulation de la fonction cérébrale . Dans des expériences impliquant des modèles murins de la maladie de Parkinson, les chercheurs ont constaté que le jeûne programmé a des effets neuroprotecteurs associés à des changements du microbiome intestinal .
Cosmétiques
L'odeur caractéristique de l'acide isobutyrique et de son ester, l'isobutyrate, a été utilisée dans les cosmétiques et comme additif alimentaire . Par exemple, l'this compound a été utilisé dans les shampooings et les savons pour son odeur fruitée et de jasmin .
Additif alimentaire
L'this compound, en raison de son odeur fruitée et de jasmin, a été utilisé comme additif alimentaire . Il améliore l'expérience sensorielle de l'aliment, le rendant plus attrayant pour les consommateurs
Safety and Hazards
Mécanisme D'action
Target of Action
Benzyl isobutyrate, also known as benzyl 2-methylpropanoate , is primarily used in the flavor and fragrance industry Instead, it is appreciated for its fruity and jasmine-like odor .
Mode of Action
Given its primary use as a fragrance and flavor agent, the mode of action of benzyl isobutyrate is largely through interaction with olfactory receptors in the nose, leading to the perception of its characteristic odor
Biochemical Pathways
It is derived from isobutyric acid, a branched short-chain fatty acid (bscfa) that is produced during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) .
Pharmacokinetics
Given its use in cosmetics and food products, it is likely that it is at least partially absorbed through the skin and digestive tract . .
Result of Action
As a fragrance and flavor agent, the primary result of benzyl isobutyrate’s action is the sensory perception of its fruity and jasmine-like odor
Action Environment
The efficacy and stability of benzyl isobutyrate can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept cool to maintain its stability . Furthermore, it is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .
Analyse Biochimique
Biochemical Properties
Benzyl isobutyrate is formed by the reaction of isobutyric acid with benzyl alcohol . Isobutyric acid is a branched short-chain fatty acid that is derived during the fermentation of branched-chain amino acids
Cellular Effects
It is known that its parent compound, isobutyric acid, has been shown to impact metabolism and metabolic health . For instance, one in vitro study utilizing rat adipocytes found that administration of isobutyric acid increases insulin-stimulated glucose uptake and reduces phosphorylation of rate-limiting enzymes involved in lipolysis .
Molecular Mechanism
As an ester, it is formed by the reaction of acids with alcohols
Temporal Effects in Laboratory Settings
It is known that its parent compound, isobutyric acid, has antioxidative stress properties and contributes to neuroprotection
Metabolic Pathways
Benzyl isobutyrate is involved in the metabolic pathways of isobutyric acid, which is derived during the fermentation of branched-chain amino acids
Propriétés
IUPAC Name |
benzyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKJRDSCEYGECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047602 | |
| Record name | Benzyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fresh, fruity-floral odour | |
| Record name | Phenylmethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.000-1.006 | |
| Record name | Benzyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/748/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
103-28-6 | |
| Record name | Benzyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98PE45V9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylmethyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Benzyl Isobutyrate?
A1: Benzyl Isobutyrate is an ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, its structure can be inferred as an ester formed from benzyl alcohol and isobutyric acid.
Q2: Are there any known catalytic applications of Benzyl Isobutyrate?
A2: While Benzyl Isobutyrate itself might not be a catalyst, one study explores its transformation via the inverse Tishchenko reaction. [] This reaction typically involves the disproportionation of an aldehyde into an ester, catalyzed by metal alkoxides. Further research is needed to ascertain if Benzyl Isobutyrate participates in any specific catalytic processes.
Q3: Is there any information available regarding the environmental impact or degradation of Benzyl Isobutyrate?
A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of Benzyl Isobutyrate. [, , , , , ] Given its use in fragrances, understanding its environmental fate, including potential bioaccumulation or toxicity, would be crucial.
Q4: What are the historical milestones and research context surrounding Benzyl Isobutyrate?
A5: The provided abstracts offer a glimpse into the historical research on Benzyl Isobutyrate. One study from 1967 explores the adducts formed by the reaction of Dimethylketen with diarylnitrones, resulting in a complex molecule containing a Benzyl Isobutyrate moiety. [] This suggests early interest in the compound's reactivity and potential applications in organic synthesis. Later research, while not directly focused on Benzyl Isobutyrate, highlights its use as a fragrance ingredient and the associated safety assessments. [, , ] This underscores the compound's historical evolution from a subject of synthetic organic chemistry to a commercially relevant fragrance material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



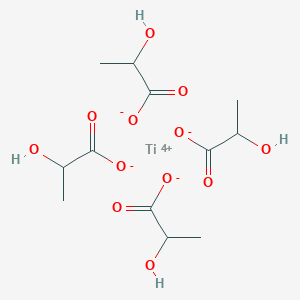
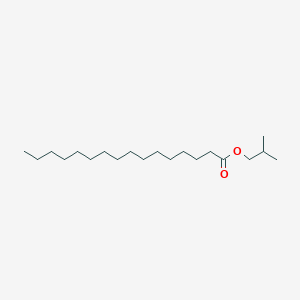

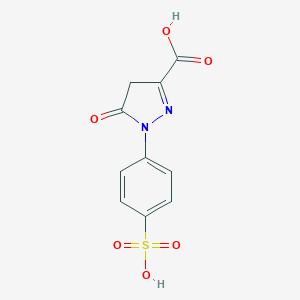



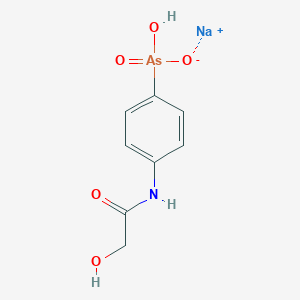


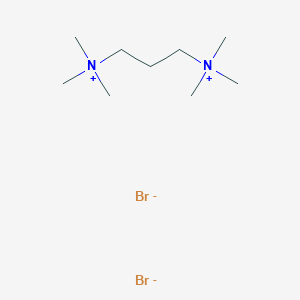
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)

